molecular formula C10H12N2O3 B1493298 (E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2092880-79-8

(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1493298
CAS RN: 2092880-79-8
M. Wt: 208.21 g/mol
InChI Key: CZUNEHREOYKZBY-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Boronic acids and their esters are known to undergo hydrolysis, especially in water . The kinetics of this reaction is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Scientific Research Applications

Building Blocks in Synthesis

The derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, which share structural motifs with (E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid, have been utilized as key building blocks in the synthesis of biologically active compounds. An efficient protocol leveraging microwave assistance and ytterbium triflate catalyst has been developed for the fast preparation of these target acids, which are derived from various (hetero)aromatic ketones and glyoxylic acid monohydrate. This methodology yields pure products in 52-75% isolated yields, indicating its significance in medicinal chemistry and drug design processes (Tolstoluzhsky et al., 2008).

Heterocyclic Compound Synthesis

4-(4-Bromophenyl)-4-oxobut-2-enoic acid, closely related to the chemical structure , has been employed as a starting material in the synthesis of a novel series of aroylacrylic acids, pyridazinones, and furanones derivatives. These heterocyclic compounds exhibit potential antibacterial activities, highlighting the versatility of the core structure in creating pharmacologically relevant molecules (El-Hashash et al., 2015).

Spectroscopic and Cytotoxicity Investigation

Research into N-maleanilinic acid derivatives, which share a core structural component with (E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid, has led to the discovery of compounds exhibiting significant cytotoxicity against various carcinoma cells. These findings are essential for developing new therapeutic agents targeting cancer cells, demonstrating the potential of utilizing such structures in oncological research (Zayed et al., 2019).

Antimicrobial and Antitumor Potential

The synthesis and characterization of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have shown it to possess significant antimicrobial and antitumor activities. This suggests that derivatives of 4-oxobut-2-enoic acid, by extension, may hold promise in developing new treatments for infections and cancer (Sirajuddin et al., 2015).

Safety and Hazards

Given the susceptibility of boronic acids and their esters to hydrolysis, care must be taken when considering these compounds for pharmacological purposes .

properties

IUPAC Name

(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-7-8-3-5-12(6-4-8)9(13)1-2-10(14)15/h1-2,8H,3-6H2,(H,14,15)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUNEHREOYKZBY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C#N)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 6
(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.